Product packaging for (2,4-Dibromophenyl)methanesulfonamide(Cat. No.:CAS No. 1702659-62-8)

(2,4-Dibromophenyl)methanesulfonamide

Cat. No.: B2467810
CAS No.: 1702659-62-8
M. Wt: 329.01
InChI Key: ITSFGXWHATZZAG-UHFFFAOYSA-N
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Description

(2,4-Dibromophenyl)methanesulfonamide is a chemical compound with the CAS Number 1702659-62-8 and a molecular weight of 329.01 . It is characterized by the molecular formula C7H7Br2NO2S . This compound is part of the broader class of phenyl methanesulfonamide derivatives, which are of significant interest in medicinal chemistry research . Research into related methanesulfonamide compounds has identified potential applications in the development of anticancer agents, with some derivatives acting as dual ligands that target proteins such as Hsp27 and tubulin . The presence of bromine atoms on the phenyl ring makes it a valuable intermediate or building block in organic synthesis and drug discovery efforts, particularly for the exploration of new therapeutic agents for various diseases . The compound must be handled by qualified researchers in accordance with safe laboratory practices. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Br2NO2S B2467810 (2,4-Dibromophenyl)methanesulfonamide CAS No. 1702659-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dibromophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSFGXWHATZZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4 Dibromophenyl Methanesulfonamide and Analogous Aryl Sulfonamides

Direct Sulfonamide Bond Formation Strategies

The direct formation of the sulfonamide linkage is a cornerstone of synthetic organic chemistry, with several distinct strategies developed to achieve this transformation efficiently and with broad substrate applicability. These methods can be broadly categorized by the specific bond being formed in the key synthetic step, namely the sulfur-nitrogen (S-N) bond or the carbon-nitrogen (C-N) bond.

S-N Bond Construction Methodologies

Building the sulfonamide framework by directly forging the sulfur-nitrogen bond is the most classical and widely practiced approach. This encompasses several key methodologies, from traditional reactions with sulfonyl chlorides to modern catalytic processes.

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental and robust method for creating the sulfonamide linkage. libretexts.org For a target molecule like (2,4-Dibromophenyl)methanesulfonamide, this would typically involve the reaction of 2,4-dibromobenzenesulfonyl chloride with methanamine in the presence of a suitable base. The high electrophilicity of the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by the amine. libretexts.org

Despite its reliability, this method's primary limitation often lies in the preparation of the sulfonyl chloride starting materials, which can require harsh conditions and may not be compatible with sensitive functional groups. nih.gov To address this, modern adaptations have been developed, such as the palladium-catalyzed synthesis of arylsulfonyl chlorides from arylboronic acids. This allows for the in-situ formation of the sulfonyl chloride, which can be immediately reacted with an amine in a one-pot procedure. This approach shows considerable tolerance for various functional groups, including bromo substituents on the aromatic ring. nih.gov

Table 1: Synthesis of Aryl Sulfonamides via In-Situ Generated Sulfonyl Chlorides nih.gov
Arylboronic AcidAmineYield (%)
4-Bromophenylboronic acidMorpholine85
3-Bromophenylboronic acidPiperidine81
4-Chlorophenylboronic acidAniline (B41778)76
4-Methoxyphenylboronic acidBenzylamine92

Contemporary synthetic chemistry has seen the rise of sulfur dioxide (SO₂) insertion reactions as a powerful and atom-economical route to sulfonamides. These methods obviate the need for pre-functionalized sulfonyl precursors. The development of stable, solid SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has been pivotal to the practicality of this strategy. researchgate.net

A notable example is the copper-catalyzed three-component reaction of an aryl boronic acid, an amine, and DABSO. This methodology provides a direct and efficient pathway to a diverse array of sulfonamides under relatively mild conditions. Another advanced technique involves a nickel(II)-catalyzed reaction of aryl boronic acids with DABSO to form sulfinate intermediates, which are then converted to the final sulfonamides in a one-pot sequence, a process that has proven effective for preparing medicinally relevant compounds. researchgate.net

Table 2: Copper-Catalyzed Sulfonamide Synthesis Using DABSO researchgate.net
Arylboronic AcidAmineYield (%)
4-Bromophenylboronic acidMorpholine88
4-Chlorophenylboronic acidPiperidine91
Phenylboronic acidAniline85
4-Methylphenylboronic acidBenzylamine93

Catalytic oxidation offers an alternative strategy for S-N bond formation, typically starting from sulfur-containing compounds in a lower oxidation state, such as thiols or sulfinates. An elegant example is the electrochemical oxidative amination of sodium sulfinates. This process can be mediated by a catalytic quantity of ammonium (B1175870) iodide (NH₄I), which ingeniously serves as both the redox catalyst and the supporting electrolyte. researchgate.net This method is compatible with a broad range of primary and secondary amines and showcases the potential of electrochemistry in sustainable synthesis. researchgate.net Furthermore, the direct electrochemical oxidative coupling of readily available thiols and amines has been developed as an environmentally benign route to sulfonamides, requiring only electricity and avoiding the need for any sacrificial chemical reagents. researchgate.net

Table 3: Electrochemical Oxidative Amination of Sodium Arylsulfinates researchgate.net
Sodium ArylsulfinateAmineYield (%)
Sodium p-toluenesulfinaten-Propylamine85
Sodium p-toluenesulfinateMorpholine92
Sodium benzenesulfinatePiperidine88
Sodium 4-bromobenzenesulfinateDiethylamine78

C-N Cross-Coupling Approaches for Aryl Sulfonamides

An alternative paradigm for constructing aryl sulfonamides involves forming the C-N bond as the final key step, coupling a pre-formed sulfonamide with an aryl electrophile.

The Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions are powerful tools for forging C-N bonds and have been successfully extended to the synthesis of N-aryl sulfonamides. lookchem.com In this approach, a sulfonamide is coupled with an aryl halide or pseudohalide. The success of these reactions is highly dependent on the choice of a suitable phosphine (B1218219) ligand, with bulky, electron-rich biaryl phosphines often being the most effective, and a compatible base. lookchem.com This methodology offers remarkable functional group tolerance on both coupling partners. To synthesize this compound via this route, one would couple methanesulfonamide (B31651) with a suitable 1-halo-2,4-dibromobenzene derivative.

Expanding on this concept, methods for the palladium-catalyzed α-arylation of methyl sulfonamides using aryl chlorides have also been established. This reaction provides a direct route to α-aryl methanesulfonamides and has been applied to the synthesis of pharmaceuticals. princeton.edu More recently, photosensitized nickel catalysis has emerged as a promising alternative for coupling sulfonamides with aryl electrophiles, further broadening the synthetic toolkit for accessing these important compounds.

Table 4: Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides princeton.edu
Methyl SulfonamideAryl ChlorideYield (%)
N,N-DiisopropylmethanesulfonamideChlorobenzene82
N-Benzyl-N-methylmethanesulfonamide4-Chlorotoluene85
1-(Methylsulfonyl)piperidine4-Chloroanisole78
N,N-Dimethylmethanesulfonamide3-Chloropyridine72
Palladium-Catalyzed C-N Cross-Coupling Reactions of Sulfonamides with Aryl Electrophiles
Ligand Design and Optimization in Pd-Catalyzed Processes

The design and optimization of ligands in palladium-catalyzed N-arylation of sulfonamides are crucial for achieving high yields and broad substrate scope. Buchwald and Hartwig have pioneered the development of bulky and electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. For the coupling of sulfonamides, which are less nucleophilic than amines, ligands that promote the reductive elimination step are particularly important.

Recent advancements have focused on the development of specialized ligands that can overcome the challenges associated with the coupling of weakly nucleophilic sulfonamides. For instance, the use of palladacyclic precatalysts based on diphenyl- and di-tert-butylbiaryl phosphine ligands has proven effective in the synthesis of arylsulfonyl chlorides, which are immediate precursors to sulfonamides. These precatalysts allow for reactions to be conducted at lower temperatures, enhancing the functional group tolerance of the method. The strategic selection of ligands is therefore a key parameter in optimizing palladium-catalyzed sulfonamidation reactions.

Coupling with Aryl Bromides and Chlorides

A significant achievement in palladium-catalyzed C-N bond formation is the development of methods for the coupling of methanesulfonamide with not only aryl bromides but also the less reactive and more cost-effective aryl chlorides. An efficient intermolecular N-arylation of sulfonamides with aryl chlorides has been realized using palladium catalysis under microwave irradiation. This method allows for rapid reaction times, typically around 10 minutes, at temperatures between 180-200°C, with catalyst loadings of 2-10 mol %, affording the desired products in moderate to good yields (32-85%).

The ability to use aryl chlorides significantly expands the utility of this methodology, as a wider range of starting materials are commercially available. The development of these protocols provides a more direct and modular approach to N-aryl sulfonamides, avoiding the use of potentially genotoxic reagents like sulfonyl chlorides and anilines that are common in traditional synthetic routes.

Aryl HalideSulfonamideCatalystConditionsYield (%)
Aryl BromideMethanesulfonamidePd(OAc)₂ / LigandThermalHigh
Aryl ChlorideMethanesulfonamidePd CatalystMicrowave, 180-200°C32-85
Three-Component Syntheses of Arylmethylsulfonamides

Three-component reactions represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single step. A palladium-catalyzed three-component synthesis of arylmethylsulfonamides from a sulfonamide, paraformaldehyde, and an arylboronic acid has been developed. researchgate.net This operationally simple method provides access to a diverse range of structurally interesting sulfonamidomethyl compounds. researchgate.net

The optimized reaction conditions typically involve a palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) catalyst, 2,2′-bipyridine as the ligand, and nitromethane (B149229) as the solvent, with the reaction proceeding at 60°C for 24 hours. researchgate.net This process is tolerant of a wide array of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents, as well as halo groups. researchgate.net The reaction also accommodates various aromatic, heteroaromatic, and aliphatic sulfonamides. researchgate.net This method is notable for its insensitivity to air and moisture, and it can provide high yields of up to 99%. researchgate.net

Component 1Component 2Component 3Catalyst SystemProduct
SulfonamideParaformaldehydeArylboronic AcidPd(TFA)₂ / 2,2′-BipyridineArylmethylsulfonamide
Nickel-Catalyzed C-N Bond Formation between Sulfonamides and Aryl Electrophiles

Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium catalysis for cross-coupling reactions, owing to the higher abundance and lower cost of nickel.

Photosensitized Nickel Catalysis for Sulfonamidation

A highly efficient method for the C-N bond formation between sulfonamides and aryl electrophiles has been developed utilizing photosensitized nickel catalysis. researchgate.netnih.govscilit.com This technology provides a general route to a broad range of N-aryl and N-heteroaryl sulfonamides. researchgate.netnih.govscilit.com The proposed mechanism involves an energy transfer process where the C-N bond reductive elimination occurs from a triplet excited Ni(II) complex. nih.govscilit.com

This dual catalysis process begins with the oxidative addition of a Ni(0) complex to the aryl halide to form a Ni(II)-aryl complex. nih.gov Subsequent ligand exchange with the sulfonamide and deprotonation leads to a Ni(II)-aryl amido complex. nih.gov A photosensitizer, upon excitation by visible light, transfers energy to the Ni(II) complex, promoting it to an excited state from which reductive elimination occurs to form the desired C-N bond and regenerate the Ni(0) catalyst. nih.gov This method has been successfully applied to the late-stage sulfonamidation in the synthesis of pharmacologically relevant molecules. nih.govscilit.com

Ligand-Free Nickel-Catalyzed Cross-Coupling

While many nickel-catalyzed cross-coupling reactions rely on sophisticated ligands, ligand-free conditions have been developed for the sulfonamidation of certain aryl halides. princeton.edu For instance, in the context of photosensitized nickel catalysis, 5-membered ring heterocyclic aryl halides, which are known to be challenging coupling partners, have been shown to provide good yields of the desired C-N coupled products under "ligand-free" conditions. princeton.edu The development of Ni-catalyzed C-N cross-couplings of sulfonamides with (hetero)aryl chlorides has also been reported, a transformation previously only achievable with palladium catalysis. x-mol.netnih.gov These reactions are enabled by the use of air-stable (L)NiCl(o-tol) precatalysts, where L represents specific phosphine ligands such as PhPAd-DalPhos and PAd2-DalPhos, and proceed without the need for photocatalysis. x-mol.netnih.gov This methodology demonstrates an unprecedented scope for a single catalyst system in sulfonamide C-N cross-coupling, accommodating a wide range of (pseudo)halide electrophiles including chlorides, bromides, iodides, and tosylates. x-mol.netnih.gov

Aryl ElectrophileSulfonamideCatalyst SystemConditions
(Hetero)aryl ChloridePrimary/Secondary Sulfonamide(DalPhos)NiCl(o-tol)Thermal
(Hetero)aryl BromidePrimary/Secondary Sulfonamide(DalPhos)NiCl(o-tol)Thermal
(Hetero)aryl IodidePrimary/Secondary Sulfonamide(DalPhos)NiCl(o-tol)Thermal
Copper-Catalyzed N-Arylation Methods

Copper-catalyzed N-arylation, or the Ullmann condensation, is a classical method for the formation of C-N bonds and has seen a resurgence with the development of more efficient catalytic systems that operate under milder conditions.

Direct N-arylation of sulfonamides using copper catalysis is an attractive approach for preparing N-(hetero)aryl sulfonamides. nih.gov The combination of copper salts and ligands such as oxalamides or 4-hydroxypicolinamides has been shown to be a powerful catalytic system for this transformation. nih.gov A wide variety of primary and secondary sulfonamides can be coupled with a range of (hetero)aryl bromides in the presence of 2-5 mol % of a copper salt and an oxalamide ligand at 100 °C. nih.gov

For the coupling of primary sulfonamides with the more challenging (hetero)aryl chlorides, a system employing Cu₂O and a 4-hydroxypicolinamide ligand has proven effective. nih.gov Furthermore, ligand-free copper-catalyzed cross-coupling of sulfonamides with aryl halides has been investigated. nie.edu.sg In these systems, polar aprotic solvents and bases with large, charge-dispersed cations contribute to high reaction yields. nie.edu.sg The reactivity is influenced by both electronic and steric factors of the aryl halide. nie.edu.sg For example, reactions with aryl halides bearing electron-withdrawing groups are primarily controlled by steric factors, whereas those with electron-donating groups are more influenced by electronic factors. nie.edu.sg An efficient and convenient protocol for the N-arylation of sulfonamides with various substituted aryl iodides has also been developed using ligand-free copper iodide, affording the arylated products in good to excellent yields. researchgate.net

Aryl HalideSulfonamideCatalyst SystemLigandConditions
(Hetero)aryl BromidePrimary/SecondaryCopper SaltOxalamide100 °C
(Hetero)aryl ChloridePrimaryCu₂O4-HydroxypicolinamideElevated Temp.
Aryl IodidePrimary/SecondaryCuILigand-FreeElevated Temp.

N-H Functionalization of Sulfonamides

The reactivity of the N-H bond in sulfonamides provides a valuable handle for molecular elaboration. Modern synthetic methods have enabled a range of transformations, including the introduction of alkyl, aryl, and other functional groups, moving beyond classical approaches that often require harsh conditions.

The formation of C-N bonds at the sulfonamide nitrogen is a cornerstone of sulfonamide chemistry. Recent progress has focused on transition-metal-catalyzed cross-coupling reactions, which offer mild and efficient routes to N-aryl and N-alkyl sulfonamides.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the N-arylation of sulfonamides. A convenient and high-yielding method involves the coupling of methanesulfonamide with a range of aryl bromides and chlorides. acs.orgorganic-chemistry.orgnih.gov Optimized conditions for this transformation often utilize a palladium catalyst, such as [Pd(allyl)Cl]₂, with a bulky phosphine ligand like t-BuXPhos, in a suitable solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) at elevated temperatures. organic-chemistry.org This approach is noted for its excellent functional group tolerance and chemoselectivity, providing a safer alternative to methods that use potentially genotoxic reagents like methanesulfonyl chloride and anilines. acs.orgorganic-chemistry.orgnih.gov

Copper-catalyzed systems also offer effective pathways for N-arylation. Simple copper salts, in the absence of ligands, can catalyze the coupling of sulfonamides with aryl bromides at high temperatures in solvents like DMF. nie.edu.sg Another approach involves the use of arylboroxines as the arylating agent, which can react with sulfonamides in the presence of a copper salt in ethanol, often without the need for a base or other additives. nih.gov These copper-mediated reactions are attractive due to the lower cost and higher abundance of copper compared to palladium.

Beyond metal catalysis, a transition-metal-free method for N-arylation has been developed using o-silylaryl triflates in the presence of cesium fluoride (B91410). This mild approach is compatible with a wide array of functional groups. organic-chemistry.orgnih.gov For N-alkylation, traditional methods are often employed, but recent developments include tandem SN2/Smiles rearrangement chemistry for the synthesis of quaternary aryl amino acid derivatives from aryl sulfonamides. rsc.org

Table 1: Comparison of N-Arylation Strategies for Sulfonamides

Catalytic System Arylating Agent Typical Conditions Advantages
Palladium/Phosphine Ligand Aryl bromides/chlorides [Pd(allyl)Cl]₂/t-BuXPhos, 2-MeTHF, 80°C High yields, excellent functional group tolerance, avoids genotoxic reagents. organic-chemistry.org
Copper Iodide Aryl bromides CuI, Cs₂CO₃, DMF, 135°C Ligand-free, uses inexpensive catalyst. nie.edu.sg
Copper Salt Arylboroxines Cu(OAc)₂, EtOH, RT to 50°C Mild conditions, no base required. nih.gov
Cesium Fluoride o-Silylaryl triflates CsF, MeCN or THF, RT to 50°C Transition-metal-free, very mild conditions. organic-chemistry.orgnih.gov

The direct oxidative coupling of sulfonamides with aldehydes presents an atom-economical route to valuable α-functionalized sulfonamide derivatives. These methods avoid the pre-activation of either coupling partner and often proceed under mild conditions.

One straightforward and scalable method for direct C–N bond formation involves the reaction of primary sulfonamides with aliphatic aldehydes. rsc.orgrsc.orgrsc.org A catalytic system comprising sodium iodide and sodium percarbonate can facilitate the rapid synthesis of α-sulfonamido acetals with excellent functional group tolerance. rsc.orgrsc.orgrsc.org The proposed mechanism involves the oxidation of iodide to hypoiodite, which activates the sulfonamide. The activated sulfonamide then reacts with the aldehyde to form a sulfonimide intermediate, which is subsequently trapped by a nucleophile like methanol. rsc.org

Another approach is the rhodium(II)-catalyzed oxidative coupling of aldehydes and sulfonamides to provide N-sulfonylcarboxamides in a single step. organic-chemistry.org This reaction typically employs an oxidant such as diacetoxyiodobenzene (B1259982) (PhI(OAc)₂) and is effective for both aromatic and aliphatic aldehydes, displaying remarkable functional group tolerance. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds via a rate-determining C-H bond cleavage through an asynchronous nitrene insertion mechanism. organic-chemistry.org

Table 2: Oxidative N-Functionalization of Sulfonamides with Aldehydes

Catalytic System/Reagents Product Type Key Features
NaI / Na₂CO₃·1.5H₂O₂ α-Sulfonamido acetals Green, scalable, rapid synthesis. rsc.orgrsc.orgrsc.org
Rh₂(esp)₂ / PhI(OC(O)tBu)₂ N-Sulfonylcarboxamides Mild, efficient, broad substrate scope, good functional group tolerance. organic-chemistry.org

The conjugate addition of sulfonamides to activated alkenes, a type of Michael addition, is a reliable method for forming C-N bonds and synthesizing β-amino sulfonamide derivatives. This reaction can be promoted by various catalysts, including organocatalysts and photocatalysts.

For instance, trisulfonamide calix kaist.ac.krarenes have been employed as general acid catalysts for the Michael addition of indoles (as surrogates for sulfonamides in this context) to nitroalkenes. rsc.org This transformation proceeds at low catalyst loading and demonstrates good functional group tolerance. rsc.org In a different approach, a metal-free, photocatalytic late-stage functionalization strategy allows sulfonamides to be converted into sulfonyl radical intermediates. acs.orgnih.govox.ac.ukacs.org These radicals can then add to a variety of activated and non-activated alkenes, showcasing the versatility of this method for diversifying sulfonamide structures. acs.orgnih.gov The reaction is often initiated by an organic photosensitizer under visible light irradiation. acs.org

Furthermore, enantioselective hydroamination of alkenes with sulfonamides has been achieved using a proton-coupled electron transfer (PCET) mechanism. nih.govchemrxiv.org This radical-based method generates N-centered radicals from sulfonamide N-H bonds, which then undergo intramolecular addition to a pendant alkene, yielding enantioenriched cyclic products. nih.govchemrxiv.org

C-H Sulfonamidation Protocols

Direct C-H sulfonamidation has emerged as a powerful and step-economical strategy for the synthesis of aryl sulfonamides. These methods bypass the need for pre-functionalized starting materials, such as aryl halides or boronic acids, by directly forming a C-N bond at an unactivated C-H bond of an aromatic or heteroaromatic ring.

Sulfonyl azides are widely used as a source of the sulfonamide group in direct C-H functionalization reactions. They serve as efficient nitrene precursors, releasing dinitrogen as the sole byproduct, which contributes to the high atom economy of these processes.

Transition metals, particularly rhodium, iridium, and ruthenium, are effective catalysts for this transformation. Cationic rhodium complexes can catalyze the direct amidation of arene C-H bonds with sulfonyl azides, often assisted by a chelating directing group on the aromatic substrate to ensure regioselectivity. kaist.ac.kracs.orgnih.govacs.orgelsevierpure.com Similarly, iridium-catalyzed ortho-C-H amidation of arenes with sulfonyl azides proceeds efficiently under mild conditions with a broad range of directing groups and excellent functional group compatibility. organic-chemistry.orgibs.re.kr Ruthenium(II) catalysts have also been successfully employed for the intermolecular ortho-C-H amidation of arenes, for example in N-benzoylated sulfoximines, with sulfonyl azides. uohyd.ac.inresearchgate.net These reactions are generally characterized by their wide substrate scope and mild conditions. uohyd.ac.in

Table 3: Metal-Catalyzed Direct C-H Sulfonamidation with Sulfonyl Azides

Metal Catalyst Directing Group Requirement Key Advantages
Rhodium Yes (Chelation-assisted) High yields, excellent functional group tolerance, oxidant-free. acs.orgacs.org
Iridium Yes (Conventional directing groups) Broad substrate scope, mild conditions, high regioselectivity. organic-chemistry.orgibs.re.kr
Ruthenium Yes (e.g., Sulfoximine) Broad substrate scope, tolerates various functional groups. uohyd.ac.inresearchgate.net

Metal-catalyzed C-H amination is a broader field that encompasses sulfonamidation and provides a direct route to C-N bond formation. rsc.orgacs.orgresearchgate.net These reactions can be either intramolecular or intermolecular and utilize a variety of nitrogen sources. While not exclusively focused on sulfonamides, many of the developed catalytic systems are applicable.

Organic azides, including sulfonyl azides, have emerged as promising amino sources and internal oxidants in these transformations. rsc.orgresearchgate.net A range of transition metals, including palladium, copper, rhodium, and iridium, have been shown to catalyze C-H amination. acs.org For example, rhodium catalysts have been used for the dehydrogenative coupling of aryl C(sp²)-H bonds with sulfonamides. acs.org Palladium-catalyzed intermolecular allylic C-H amination of terminal olefins with N-triflyl protected amines showcases the ability of C-H functionalization to serve as a cross-coupling method. nih.gov These methods are highly valuable for their ability to streamline synthetic routes and introduce nitrogen-containing functionalities into complex molecules in a late-stage fashion. acs.orgresearchgate.net

Integration of Bromine Functionality in Aryl Sulfonamide Synthesis

The introduction of bromine atoms onto the aromatic ring of aryl sulfonamides can be achieved through various strategies, each with its own advantages and challenges. The two primary approaches involve either starting with an already brominated precursor or introducing the bromine atoms after the sulfonamide scaffold has been assembled.

A common and direct method for the synthesis of brominated aryl sulfonamides involves the use of aromatic compounds that already contain the desired bromine substitution pattern. For the synthesis of this compound, a logical precursor would be 2,4-dibromoaniline (B146533). This pre-functionalized starting material can then be converted into the final sulfonamide product through established chemical transformations.

One general approach involves the diazotization of the brominated aniline, followed by a copper-catalyzed sulfonyl radical coupling. For instance, aryldiazonium tetrafluoroborates can react with sulfur dioxide surrogates like DABCO·(SO₂)₂ and N-chloroamines in the presence of a copper catalyst to form a wide range of sulfonamides. organic-chemistry.org This method is notable for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org

Another strategy is the palladium-catalyzed cross-coupling of a pre-functionalized aryl bromide with a sulfonamide. organic-chemistry.org For example, methanesulfonamide can be coupled with aryl bromides and chlorides, which avoids the use of potentially genotoxic sulfonyl chlorides. organic-chemistry.org This approach is particularly useful for late-stage functionalization in drug discovery.

The synthesis of the required pre-functionalized precursors, such as 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, often begins with a brominated starting material like 4-bromoaniline, which is then elaborated through several steps to build the desired molecular framework before the final modification. mdpi.com

An alternative to using pre-brominated starting materials is the direct bromination of a pre-formed aryl sulfonamide. This approach can be advantageous if the unsubstituted sulfonamide is more readily available or if the bromine atoms are to be introduced at a late stage in the synthesis.

Electrophilic aromatic substitution is the most common method for this transformation. Reagents such as N-Bromosuccinimide (NBS) are frequently used for the bromination of activated aromatic rings. For example, the synthesis of a sulfonamide containing a dimethylglycine moiety involved the bromination of the benzyl (B1604629) position with NBS after the formation of the sulfonamide bond. acs.org While this example illustrates bromination on a side chain, NBS is also widely used for the direct bromination of aromatic rings. wku.edu

The reactivity of the aromatic ring in the sulfonamide precursor is a critical factor. The sulfonamide group is a meta-director and deactivating, which can make direct bromination challenging and may require harsh reaction conditions. However, if the aromatic ring contains activating groups, the reaction can proceed more readily.

Bromination Strategy Description Advantages Challenges
Pre-functionalized Precursors Synthesis begins with an aromatic compound already containing the desired bromine atoms.Predictable regiochemistry; avoids exposing the final sulfonamide to harsh brominating conditions.Availability and cost of the starting material; may require a longer synthetic route for the precursor.
Post-synthetic Bromination The sulfonamide is formed first, followed by the introduction of bromine onto the aromatic ring.Can be used for late-stage functionalization; may be more convergent.Regioselectivity can be difficult to control; the sulfonamide must be stable to the bromination conditions.

Controlling the position of the incoming bromine atom (regioselectivity) during electrophilic aromatic bromination is crucial for the synthesis of a specific isomer like this compound. The directing effect of the substituents already present on the aromatic ring is the primary factor governing regioselectivity.

The methanesulfonamide group (-SO₂CH₃) is an electron-withdrawing group and therefore directs incoming electrophiles to the meta-position. If one were to start with phenylmethanesulfonamide (B180765), direct bromination would be expected to yield the 3-bromophenyl and 3,5-dibromophenyl derivatives, not the 2,4-dibromo isomer.

To achieve the 2,4-dibromo substitution pattern through direct bromination, the aromatic ring would need to contain ortho- and para-directing groups. For example, if the synthesis started with an aniline or phenol (B47542) derivative that was then converted to a sulfonamide, the amino or hydroxyl group would direct the bromine atoms to the ortho and para positions. A subsequent removal or modification of the directing group could then yield the desired product.

The choice of brominating agent and reaction conditions can also influence regioselectivity. nih.gov For example, N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) has been shown to achieve highly regiospecific para-bromination of activated aromatic systems. wku.edu The use of zeolites or other catalysts can also induce high para-selectivity in electrophilic bromination reactions. nih.gov Theoretical analysis using ab initio calculations can help predict the positional selectivity in electrophilic aromatic brominations, aiding in the selection of the appropriate synthetic strategy. nih.govresearchgate.net

One-Pot and Multicomponent Synthesis Strategies for Sulfonamides

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering increased efficiency, reduced waste, and simplified purification procedures. researchgate.net These strategies are well-suited for the synthesis of sulfonamides.

A one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. thieme-connect.com This process involves a regioselective para-iodination of an activated arene, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com Another one-pot method allows for the synthesis of sulfonamides from thiols using N-chlorosuccinimide (NCS) for the in-situ generation of sulfonyl chlorides, which then react with amines. organic-chemistry.org

Multicomponent reactions involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide have been reported to produce sulfonamide-conjugated ketenimines. acs.org A three-component reaction of an aryldiazonium tetrafluoroborate, a sulfur dioxide surrogate, and an N-chloroamine, catalyzed by copper, provides a direct route to a wide range of sulfonamides under mild conditions. organic-chemistry.org These MCRs are highly atom-economical and can be used to generate a combinatorial library of compounds. acs.org

Reaction Type Starting Materials Catalyst/Reagent Key Features
One-pot C-H amination Activated arenes, primary sulfonamidesIron triflimide, NIS, Copper(I)Regioselective para-amination. thieme-connect.com
One-pot from thiols Thiols, aminesN-Chlorosuccinimide (NCS)In-situ formation of sulfonyl chloride. organic-chemistry.org
One-pot decarboxylative Aromatic acids, aminesCopper LMCTNo pre-functionalization needed. acs.org
Three-component Aryldiazonium salts, SO₂ surrogate, N-chloroaminesCopper(II) triflateMild conditions, broad scope. organic-chemistry.org
Three-component Dimethyl acetylenedicarboxylate, aryl sulfonamide, isocyanideNoneAtom-economical, stereoselective. acs.org

Green Chemistry Approaches and Sustainable Methodologies in Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of chemical processes. tandfonline.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

A solvent-free mechanochemical approach for the synthesis of sulfonamides has been developed. rsc.org This one-pot, double-step procedure uses solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org This method is environmentally friendly and cost-effective. rsc.org

The use of water as a solvent is another key aspect of green chemistry. A facile and environmentally benign synthesis of sulfonamides has been described that takes place in water under dynamic pH control, avoiding the need for organic bases. rsc.org The products are isolated by simple filtration after acidification, resulting in excellent yields and purity. rsc.org

Other green methodologies include the use of nano-catalysts. A magnetite-immobilized nano-ruthenium catalyst has been used for the direct coupling of sulfonamides and alcohols, with water as the only byproduct. acs.org The magnetic properties of the catalyst allow for its easy separation and reuse. acs.org Photocatalytic methods are also gaining traction. A transition-metal-free photocatalytic strategy has been reported for the modular synthesis of arylsulfonamides from aryl triflates, a sulfur dioxide surrogate, and amines under mild conditions. rsc.orgrsc.org

Green Approach Methodology Key Advantages
Mechanosynthesis Solvent-free reaction using ball milling.Reduces solvent waste, cost-effective, uses environmentally friendly materials. rsc.org
Aqueous Synthesis Reactions are conducted in water.Avoids volatile organic compounds, simplifies product isolation. rsc.org
Nano-catalysis Use of reusable nano-catalysts (e.g., nano-Ru/Fe₃O₄).High selectivity, catalyst is easily recycled, produces water as the only byproduct. acs.org
Photocatalysis Use of light to drive the reaction.Transition-metal-free, mild reaction conditions (room temperature, UV light). rsc.orgrsc.org

Mechanistic Investigations of Sulfonamide Formation and Transformation Pathways

Elucidation of Reaction Mechanisms in Catalytic Sulfonamidation

The formation of the N-aryl bond in (2,4-Dibromophenyl)methanesulfonamide through catalytic sulfonamidation of 1,3-dibromo-5-nitrobenzene (B1662017) can proceed through several intricate mechanistic pathways. Modern catalytic systems, often involving transition metals and photoredox catalysts, have enabled these transformations under mild conditions.

Role of Radical Intermediates in Sulfonamide Functionalization

Radical intermediates play a pivotal role in the functionalization of sulfonamides. In the context of forming this compound, a plausible pathway involves the generation of a sulfonyl radical. While direct studies on this specific molecule are not abundant, the general principle of radical-mediated sulfonylation is well-established. For instance, sulfonyl radicals can be generated from sulfonyl chlorides and subsequently participate in addition reactions to unsaturated systems. researchgate.netnih.gov

In a hypothetical functionalization of this compound, a radical initiator could abstract a hydrogen atom from a suitable position, or a photocatalyst could induce the formation of a radical species. This reactive intermediate could then undergo further transformations, such as intramolecular cyclization or intermolecular reactions, to introduce new functional groups onto the molecule. The presence of two bromine atoms on the phenyl ring can also influence the regioselectivity of these radical reactions.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is another fundamental process that can initiate the formation of aryl sulfonamides. In the synthesis of this compound from an aryl halide precursor like 1,3-dibromobenzene, a SET process can occur between an electron donor and the aryl halide. rsc.org This transfer generates a radical anion of the aryl halide, which can then fragment to produce an aryl radical and a halide anion. scispace.comresearchgate.net

This aryl radical can then react with a deprotonated sulfonamide (methanesulfonamide anion) to form the desired C-N bond. The catalytic cycle would be completed by the regeneration of the active catalyst. SET processes can be initiated by various means, including transition metal catalysts or organic photoredox catalysts under visible light irradiation. rsc.orgrsc.org

Energy Transfer Catalysis (EnT) in Photosensitized Reactions

Energy Transfer (EnT) catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions that are challenging to achieve through thermal pathways. researchgate.netnih.gov In the context of synthesizing this compound, a photosensitizer, upon absorbing light, can be excited to a higher energy state. This excited photosensitizer can then transfer its energy to a catalytic intermediate, such as a Ni(II) complex, promoting it to an excited triplet state. nih.govnih.gov

This excited state of the catalyst is significantly more reactive and can facilitate challenging steps like reductive elimination to form the C-N bond of the sulfonamide. nih.gov This approach avoids the direct excitation of the organometallic complex, which can often be inefficient. The efficiency of the EnT process is dependent on the triplet energies of the photosensitizer and the catalytic intermediate. princeton.edu

Organometallic Catalytic Cycles (e.g., Ni(0)/Ni(II), Pd(0)/Pd(II), Cu(I)/Cu(II))

Organometallic catalytic cycles are central to many cross-coupling reactions used for sulfonamide synthesis. A common mechanistic pathway for the formation of N-aryl sulfonamides from aryl halides involves a Pd(0)/Pd(II) or Ni(0)/Ni(II) catalytic cycle. libretexts.orgnih.gov

The generic steps in these cycles are:

Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0)) undergoes oxidative addition to the aryl halide (e.g., 1,3-dibromobenzene) to form a high-valent organometallic intermediate (e.g., Ni(II)-aryl complex). nih.gov

Ligand Exchange/Deprotonation: The sulfonamide (methanesulfonamide) coordinates to the metal center, followed by deprotonation with a base to form a metal-amido complex.

Reductive Elimination: The aryl group and the sulfonamido group are eliminated from the metal center, forming the desired C-N bond of the N-aryl sulfonamide and regenerating the low-valent metal catalyst. libretexts.org

The choice of metal, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the catalytic cycle. For instance, nickel catalysts are often favored for their ability to activate less reactive aryl chlorides. princeton.edu

Catalyst System Key Mechanistic Steps Relevance to this compound Synthesis
Ni(0)/Ni(II) with Photocatalyst Oxidative addition, ligand exchange, photosensitized reductive eliminationEnables C-N bond formation under mild conditions with a broad substrate scope, applicable to aryl bromides. nih.govresearchgate.net
Pd(0)/Pd(II) Oxidative addition, transmetalation (if using a pre-formed sulfonamide salt), reductive eliminationA well-established method for N-arylation of sulfonamides. libretexts.org
Cu(I)/Cu(II) Coordination, oxidative addition, reductive eliminationOften used in Ullmann-type couplings for C-N bond formation.

Mechanistic Studies of Bromine Incorporation and Reactivity

The presence of two bromine atoms on the phenyl ring of this compound is a key structural feature that influences its reactivity. The incorporation of these bromine atoms typically occurs through electrophilic aromatic substitution on a precursor molecule.

Mechanistic studies on the bromination of aromatic compounds often involve the generation of an electrophilic bromine species, such as Br+ or a polarized Br-Br molecule. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.

The reactivity of the bromine atoms in this compound is also of mechanistic interest. These bromine atoms can serve as handles for further functionalization through cross-coupling reactions, where they can undergo oxidative addition to a transition metal catalyst. The relative reactivity of the two bromine atoms may differ due to their electronic and steric environments. Studies on related brominated heterocycles have shown that the position of the bromine atom can significantly affect its lability in nucleophilic substitution reactions. researchgate.net Radical-mediated bromination of sulfonamides has also been investigated, providing insights into the potential for radical-based transformations at other sites in the molecule. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. mdpi.com For a molecule like this compound, computational studies can provide valuable insights into:

Reaction Energetics: Calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of a reaction. This helps in determining the most favorable reaction pathway.

Transition State Geometries: Optimizing the structures of transition states to understand the key bond-forming and bond-breaking events.

Electronic Properties: Analyzing the electronic structure of the molecule, such as charge distribution and molecular orbitals, to predict its reactivity. DFT studies on brominated diphenyl ethers have shown that the bromination pattern significantly influences the electronic properties of the molecule. nih.gov

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of reaction intermediates and products. mdpi.comnih.gov

While specific DFT studies on this compound may be limited, computational investigations of related sulfonamides and brominated aromatics provide a framework for understanding its chemical behavior. mdpi.comnih.gov

Computational Method Information Gained Application to this compound
Density Functional Theory (DFT) Reaction pathways, transition state structures, activation energies, electronic propertiesElucidating the mechanism of its formation and predicting its reactivity in subsequent transformations. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) Analysis Identification of HOMO and LUMO for predicting sites of electrophilic and nucleophilic attackUnderstanding the regioselectivity of functionalization reactions. nih.gov
Molecular Electrostatic Potential (MEP) Mapping Visualization of electron-rich and electron-poor regionsPredicting sites for non-covalent interactions and chemical reactions. nih.gov

Reactivity and Chemical Transformations of 2,4 Dibromophenyl Methanesulfonamide

Reactivity of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) in (2,4-Dibromophenyl)methanesulfonamide is a key site for chemical modification. Its reactivity is influenced by the presence of the acidic N-H proton and the stability of the sulfur-nitrogen bond.

The nitrogen atom of the sulfonamide can be functionalized through various reactions, including alkylation, acylation, and arylation, to introduce a wide array of substituents.

N-Alkylation and N-Acylation: The acidic proton on the sulfonamide nitrogen can be readily removed by a base to form a nucleophilic anion. This anion can then react with electrophiles such as alkyl halides or acyl chlorides to yield N-alkylated or N-acylated products, respectively. These reactions are fundamental for modifying the properties and extending the molecular framework of the parent compound.

N-Arylation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the N-arylation of sulfonamides. organic-chemistry.orgnih.gov The Buchwald-Hartwig amination, for instance, allows for the formation of a carbon-nitrogen bond between the sulfonamide and an aryl halide. libretexts.orgwikipedia.orgacsgcipr.orgorganic-chemistry.org A general and high-yielding method for the Pd-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl bromides and chlorides has been developed, which can be applied to this compound. organic-chemistry.orgnih.gov This approach avoids the use of potentially genotoxic reagents like methanesulfonyl chloride with anilines. organic-chemistry.orgnih.gov The optimized conditions often involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org

Table 1: Representative Conditions for N-Arylation of Methanesulfonamide

CatalystLigandBaseSolventTemperature (°C)Yield (%)
[Pd(allyl)Cl]₂t-BuXPhosK₂CO₃2-MeTHF80>90

Data compiled from studies on the Pd-catalyzed N-arylation of methanesulfonamide. organic-chemistry.org

While sulfonamides are generally stable, their cleavage to regenerate the parent amine is a crucial transformation, particularly when the sulfonamide group is used as a protecting group.

Acidic Hydrolysis: The methanesulfonyl (Ms) group can be removed under acidic conditions. A chemoselective method for the deprotection of N-arylsulfonamides using a near-stoichiometric amount of trifluoromethanesulfonic acid (TfOH) has been reported. nih.govorganic-chemistry.orgacs.orgacs.org This method is particularly effective for neutral or electron-deficient N-arylsulfonamides. nih.govorganic-chemistry.orgacs.org Given the electron-withdrawing nature of the dibromophenyl ring, this strategy is expected to be applicable to this compound.

Table 2: Conditions for Acidic Deprotection of N-Aryl Methanesulfonamides

ReagentSolventTemperature (°C)
Trifluoromethanesulfonic acid (TfOH)1,2-dichloroethane90

Data based on studies of chemoselective acidic hydrolysis of sulfonamides. nih.govorganic-chemistry.orgacs.orgacs.org

Recent advances in photoredox catalysis have enabled the generation of sulfonyl radicals from sulfonamides, opening new avenues for their functionalization. acs.orgnih.gov

Photocatalytic Generation: A late-stage functionalization strategy allows for the conversion of sulfonamides into sulfonyl radical intermediates. acs.orgnih.gov This is often achieved through a metal-free photocatalytic approach where the sulfonamide is first converted to an N-sulfonylimine, which then undergoes a photocatalyzed reaction to generate the sulfonyl radical. acs.orgnih.gov

Hydrosulfonylation of Alkenes: The generated sulfonyl radical can readily participate in reactions such as the hydrosulfonylation of alkenes. researchgate.netnih.govnih.govsemanticscholar.orgsheridancollege.ca This reaction involves the addition of the sulfonyl radical to an alkene, followed by a hydrogen atom transfer to yield a sulfone. acs.orgnih.gov This method is compatible with a wide range of functional groups and provides a powerful tool for carbon-sulfur bond formation. researchgate.netnih.govnih.govsemanticscholar.orgsheridancollege.ca

Table 3: Photocatalytic Hydrosulfonylation of Alkenes with Sulfonamide-Derived Radicals

PhotocatalystAlkene TypeProduct
Organic DyeElectron-deficient alkenesAlkyl Sulfone

Information derived from studies on photocatalytic late-stage functionalization of sulfonamides. acs.orgnih.gov

The sulfonamide moiety can be converted into other important sulfur-containing functional groups like sulfones and sulfonyl fluorides.

Synthesis of Sulfones: Sulfones can be synthesized through various methods, including the radical hydrosulfonylation of alkenes mentioned previously. researchgate.netnih.govnih.govsemanticscholar.orgsheridancollege.ca Another approach involves the reaction of sulfinate salts, which can be generated from sulfonamides, with alkyl halides. Additionally, vinyl sulfones are versatile intermediates that can be prepared through several synthetic routes, including the reaction of sulfinic acid sodium salts with dibromides. organic-chemistry.orgacs.orgorganic-chemistry.orgrsc.orgrsc.org

Synthesis of Sulfonyl Fluorides: Sulfonyl fluorides can be prepared from sulfonamides via a two-step, one-pot procedure. mdpi.comresearchgate.net This involves the in-situ formation of a sulfonyl chloride from the sulfonamide, followed by a halogen exchange reaction with a fluoride (B91410) source like potassium fluoride (KF). mdpi.comresearchgate.net Alternatively, sulfonyl fluorides can be synthesized from sulfonic acids using reagents like thionyl fluoride or Xtalfluor-E®. rsc.orgrsc.orgnih.gov

Table 4: Methods for the Synthesis of Sulfonyl Fluorides

Starting MaterialReagents
SulfonamidePyrylium tetrafluoroborate, MgCl₂, KF
Sulfonic acid sodium saltThionyl fluoride
Sulfonic acidXtalfluor-E®

Data compiled from various synthetic methodologies for sulfonyl fluorides. mdpi.comresearchgate.netrsc.orgnih.gov

Reactivity of the Dibromophenyl Moiety

The two bromine atoms on the phenyl ring of this compound are key handles for a variety of transition metal-catalyzed cross-coupling reactions. The electronic environment and steric hindrance around each bromine atom can lead to regioselective transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent to form a new carbon-carbon bond. libretexts.orgnih.gov In the case of dibromoarenes, the regioselectivity of the coupling can be influenced by factors such as the catalyst system, ligands, and the electronic and steric nature of the substituents on the ring. rsc.orgresearchgate.netresearchgate.net For this compound, the bromine at the 2-position is ortho to the methanesulfonamide group, which may influence its reactivity compared to the bromine at the 4-position.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.netrsc.orgorganic-chemistry.orgwikipedia.orglibretexts.org This reaction provides a valuable method for the vinylation of the dibromophenyl ring.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl halide, forming an arylalkyne. rsc.orgwikipedia.orgacs.orglibretexts.org The Sonogashira coupling can be applied to this compound to introduce alkynyl moieties. In dihaloarenes, regioselective coupling can often be achieved. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.orgacsgcipr.orgorganic-chemistry.orgnih.gov This transformation can be used to introduce various amino groups onto the dibromophenyl ring of this compound.

Table 5: Overview of Cross-Coupling Reactions on Aryl Bromides

Reaction NameCoupling PartnerBond FormedCatalyst System
Suzuki-MiyauraOrganoboron reagentC-CPd catalyst
HeckAlkeneC-CPd catalyst
SonogashiraTerminal alkyneC-CPd catalyst, Cu co-catalyst
Buchwald-HartwigAmineC-NPd catalyst

General information on transition metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govrsc.orgresearchgate.netrsc.orgorganic-chemistry.orgwikipedia.orglibretexts.orgrsc.orgwikipedia.orgacs.orglibretexts.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) on Activated Brominated Aryl Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In the case of this compound, the methanesulfonamide group (-SO2NHCH3) is an electron-withdrawing group. It is positioned ortho to the bromine at C2 and para to the bromine at C4. This positioning is expected to activate the ring for SNAr, particularly at the C4 position where the para-relationship allows for effective resonance stabilization of the Meisenheimer intermediate. The bromine at the C2 (ortho) position is also activated, but may be subject to steric hindrance from the adjacent sulfonamide group.

The general mechanism involves two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the bromide ion to restore aromaticity. libretexts.org The first step is typically rate-determining. masterorganicchemistry.com

Table 1: Potential SNAr Reactions of this compound

Nucleophile (Nu-) Potential Product (Substitution at C4)
Sodium methoxide (B1231860) (NaOCH3) (2-Bromo-4-methoxyphenyl)methanesulfonamide
Sodium cyanide (NaCN) (3-Bromo-4-(methylsulfonamido))benzonitrile
Ammonia (NH3) (2-Bromo-4-aminophenyl)methanesulfonamide

Note: The table presents expected products based on established SNAr mechanisms. Reaction conditions would need to be optimized, and regioselectivity would need to be experimentally determined.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org This transformation is commonly achieved using organolithium reagents (e.g., n-butyllithium) or Grignard reagents. wikipedia.orgethz.ch The reaction is typically fast, and the rate of exchange follows the trend I > Br > Cl. wikipedia.org For this compound, the C-Br bonds can be converted into C-Li or C-MgBr bonds.

A key challenge in this reaction is the presence of the acidic N-H proton on the sulfonamide group. Organometallic reagents are strong bases and would first deprotonate the sulfonamide. Therefore, the reaction would require at least two equivalents of the organometallic reagent: one for deprotonation and one for the halogen exchange. Alternatively, the sulfonamide nitrogen could be protected with a suitable protecting group prior to the exchange reaction.

Regioselectivity is another important consideration. The two bromine atoms are in electronically distinct environments. The C2-Br is ortho to the sulfonamide, while the C4-Br is para. The ortho-bromo position might be favored for lithiation due to a "complex-induced proximity effect" (CIPE), where the organolithium reagent coordinates with the heteroatoms of the sulfonamide group, directing the exchange to the nearby bromine. researchgate.net

Once the organometallic intermediate is formed, it can be "quenched" by reacting it with various electrophiles to introduce new functional groups.

Table 2: Potential Metal-Halogen Exchange and Quenching Reactions

Organometallic Reagent Electrophile (E+) Potential Product (Assuming Exchange at C2)
2.2 eq. n-BuLi Dimethylformamide (DMF) 2-Formyl-4-bromophenyl)methanesulfonamide
2.2 eq. n-BuLi Carbon dioxide (CO2) 2-Bromo-6-(methylsulfonamido)benzoic acid
i-PrMgCl·LiCl, then n-BuLi Acetone 2-(4-Bromo-2-(methylsulfonamido)phenyl)propan-2-ol

Note: The regioselectivity is hypothetical and would depend on the specific reagents and reaction conditions.

Radical Reactions Involving Aryl Bromides

Aryl bromides can participate in radical reactions, typically initiated by radical initiators (e.g., AIBN) or photochemically. libretexts.orgmasterorganicchemistry.com A common transformation is the conversion of the C-Br bond to a C-H bond (hydrodehalogenation) using a radical chain mechanism with a reagent like tributyltin hydride (Bu3SnH). libretexts.org

The mechanism involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: A radical initiator generates a tributyltin radical (Bu3Sn•).

Propagation: The tributyltin radical abstracts a bromine atom from this compound to form a (dibromophenyl)methanesulfonamide radical and tributyltin bromide. This aryl radical then abstracts a hydrogen atom from another molecule of Bu3SnH, yielding the monobrominated product and regenerating the tributyltin radical, which continues the chain.

Termination: Two radicals combine to end the chain. libretexts.org

Controlling the regioselectivity of such reactions can be challenging, and mixtures of products (monobrominated at C2, monobrominated at C4, and the fully dehalogenated product) could be expected. The relative bond dissociation energies of the C2-Br and C4-Br bonds would influence the product ratio.

Table 3: Potential Radical Reaction Scheme

Reagents Reaction Type Potential Major Products
Bu3SnH, AIBN (cat.), heat Radical hydrodebromination (2-Bromophenyl)methanesulfonamide and (4-Bromophenyl)methanesulfonamide
H3PO2, AIBN (cat.), in dioxane Reductive debromination (2-Bromophenyl)methanesulfonamide and (4-Bromophenyl)methanesulfonamide

Regioselective Functionalization Studies of the Dibrominated Aromatic Ring

The selective functionalization of one bromine atom over the other in this compound is a key synthetic challenge. The outcome of a reaction at either the C2 or C4 position is dictated by the reaction mechanism and the electronic and steric environment of each bromine atom.

For SNAr reactions: Functionalization is electronically driven and is expected to favor the C4 position. The para-sulfonamide group provides better resonance stabilization for the Meisenheimer intermediate compared to the ortho-sulfonamide group, which may also present steric hindrance to the incoming nucleophile.

For Metal-Halogen Exchange: The outcome is often controlled by kinetic acidity and coordination effects. The ortho-directing ability of the sulfonamide group via coordination with the organometallic reagent could favor exchange at the C2 position. researchgate.net This contrasts with the electronic preference seen in SNAr. Studies on the related 2,4-dibromoanisole (B1585499) have shown that the choice of reagent and solvent can tune the regioselectivity of Br/Mg exchange, often favoring the position ortho to the directing group. researchgate.netuni-muenchen.de

For Radical Reactions: Regioselectivity is generally less predictable and may lead to mixtures of isomers. The relative stability of the two possible aryl radical intermediates would be the determining factor.

Table 4: Summary of Expected Regioselectivity

Reaction Type Likely Major Site of Reaction Primary Influencing Factor
Nucleophilic Aromatic Substitution (SNAr) C4-Br Electronic (Resonance Stabilization)
Metal-Halogen Exchange C2-Br Coordination (Directing Group Effect)

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Systems for the Synthesis and Functionalization of Brominated Aryl Sulfonamides

The synthesis and subsequent modification of brominated aryl sulfonamides like (2,4-Dibromophenyl)methanesulfonamide heavily rely on the advancement of catalytic systems. Modern catalysis offers pathways to form the core structure and selectively functionalize the C-Br bonds with high efficiency and control.

Palladium-catalyzed cross-coupling reactions are foundational for modifying aryl bromides. rsc.org For a scaffold like this compound, these reactions enable the sequential and selective replacement of the bromine atoms. For instance, Suzuki-Miyaura coupling can be used to form C-C bonds with various boronic acids, introducing new aryl or alkyl groups. youtube.com The differential reactivity of the bromine at position 2 versus position 4 could be exploited through careful selection of palladium catalysts, ligands, and reaction conditions to achieve regioselective functionalization. researchgate.net Similarly, Buchwald-Hartwig amination could introduce diverse amine functionalities, a common strategy in drug discovery.

Recent progress has also highlighted the utility of copper and nickel catalysts, which are more abundant and less expensive than palladium. bohrium.comnih.gov Nickel-catalyzed C-N cross-coupling reactions have proven effective for weakly nucleophilic sulfonamides and aryl bromides. organic-chemistry.org Dual catalytic systems, such as the combination of photoredox and copper catalysis, have enabled the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source under mild, room-temperature conditions. acs.org Such methods could provide novel, efficient routes to the this compound core itself.

Future research will likely focus on developing catalysts that offer enhanced selectivity between the two bromine sites on the phenyl ring. Multimetallic catalysis, where two distinct metal catalysts work synergistically, could unlock new reaction pathways and selectivities that are not achievable with a single metal. nih.gov

Catalytic SystemReaction TypePotential Application for this compoundKey Advantages
Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Suzuki, Buchwald-Hartwig, Sonogashira Cross-CouplingSelective functionalization of C-Br bonds to introduce aryl, amine, or alkyne groups.High efficiency, broad substrate scope, well-established. researchgate.netnih.gov
Copper (e.g., CuI, Cu₂O)Chan-Lam Coupling, AminosulfonylationN-arylation and direct synthesis of the sulfonamide moiety. acs.orgresearchgate.netLow cost, good for C-N and C-S bond formation. bohrium.com
Nickel (e.g., NiCl₂·glyme)C-N Cross-CouplingCoupling of sulfonamides with aryl bromides, including late-stage derivatization. organic-chemistry.orgprinceton.eduEffective for less reactive nucleophiles, lower cost than palladium.
Photoredox/Transition Metal Dual CatalysisAminosulfonylation, C-H FunctionalizationDirect synthesis from radical precursors; functionalization under mild conditions. acs.orgresearchgate.netUses visible light, mild reaction conditions, accesses novel reactivity. researchgate.net

Late-Stage Functionalization Strategies for Complex Molecules Incorporating the this compound Scaffold

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules at a late point in their synthesis. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule. The this compound scaffold is well-suited for LSF due to its multiple reactive sites.

The two C-Br bonds are prime targets for LSF via cross-coupling reactions. A complex drug candidate containing this scaffold could be diversified by selectively reacting one or both bromine atoms to introduce groups that modulate properties like solubility, metabolic stability, or target binding.

Beyond the bromine atoms, C-H functionalization offers a direct route to modify the aromatic ring. umich.edu The sulfonamide group can act as a directing group, guiding a metal catalyst to activate and functionalize a specific ortho C-H bond. researchgate.netresearchgate.net This allows for the introduction of new substituents with high regioselectivity, further expanding the chemical space around the core scaffold.

More recently, photocatalysis has emerged as a tool for the LSF of sulfonamides themselves. nih.govresearchgate.net Under metal-free photocatalytic conditions, the sulfonamide functional group can be converted into a sulfonyl radical intermediate. acs.org This radical can then engage in a variety of transformations, such as addition to alkenes, effectively using the stable sulfonamide group as a handle for further molecular editing. nih.gov This strategy could be applied to complex molecules incorporating the this compound motif, transforming the sulfonamide from a simple pharmacophore into a versatile synthetic linchpin. researchgate.netcitedrive.com

Exploration of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for chemical synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. d-nb.infonih.gov The application of this technology to the synthesis of this compound and its derivatives is a promising future direction.

Many reactions used in sulfonamide synthesis, such as those involving hazardous reagents or intermediates (e.g., sulfonyl chlorides, diazonium salts), can be performed more safely in flow reactors due to the small reaction volumes at any given time. bohrium.comd-nb.info Exothermic reactions can be controlled precisely by the high surface-area-to-volume ratio of flow reactors, preventing thermal runaways. mdpi.com

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor is fed directly into the next without intermediate isolation and purification. mdpi.comnih.gov This can dramatically reduce synthesis time, solvent waste, and manual labor. A continuous process for producing this compound could be envisioned, starting from simple precursors and integrating subsequent functionalization steps, such as a palladium-catalyzed cross-coupling reaction, all within a single, automated flow system. youtube.com The integration of in-line analytical tools like NMR or IR spectroscopy would allow for real-time monitoring and optimization of the process.

Sustainable and Green Synthesis Methodologies for Brominated Aryl Sulfonamide Derivatives

The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. Several sustainable methodologies are being explored for the synthesis of aryl sulfonamides. sci-hub.se

Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive reactions, often in the absence of bulk solvents, is a powerful green chemistry tool. rsc.org A three-component, palladium-catalyzed mechanochemical reaction between an aryl bromide, an amine, and a sulfur dioxide source (K₂S₂O₅) has been developed for the efficient synthesis of sulfonamides. rsc.orgresearchgate.net This solvent-free approach is scalable and shows broad functional group tolerance, making it an attractive method for producing this compound. thieme-connect.com

The use of environmentally benign solvents is another key aspect of green synthesis. Methods for synthesizing sulfonamides in water have been developed, which avoid volatile organic compounds and simplify product isolation, often requiring only filtration. rsc.org Other sustainable solvents, such as deep eutectic solvents (DES), are also being investigated. researchgate.net

Photocatalysis represents another green approach, as it often uses visible light as a renewable energy source and allows reactions to proceed under mild, room-temperature conditions. rsc.org Transition-metal-free photocatalytic strategies for sulfonamide synthesis have been reported, further enhancing the sustainability of these processes. rsc.org

Green MethodologyDescriptionKey Advantages
Mechanochemistry (Ball Milling)Use of mechanical energy to induce chemical reactions, often solvent-free. rsc.orgReduces or eliminates solvent waste, high efficiency, applicable to multi-component reactions. rsc.orgresearchgate.net
Aqueous SynthesisUsing water as the reaction solvent. rsc.orgEnvironmentally benign, non-toxic, non-flammable, simplifies product isolation. iscientific.org
PhotocatalysisUsing visible light to drive chemical reactions, often at room temperature. rsc.orgEnergy efficient, enables novel transformations, mild reaction conditions. acs.orgdomainex.co.uk
Alternative SolventsUse of deep eutectic solvents (DES) or glycerol. researchgate.netBiodegradable, low toxicity, can enhance reactivity and selectivity.

Design and Synthesis of Derivatives for Probing Novel Chemical Reactivity and Selectivity

The this compound scaffold is an ideal platform for designing and synthesizing libraries of derivatives to explore new areas of chemical reactivity and selectivity. The two bromine atoms serve as versatile synthetic handles that can be independently or sequentially modified.

By employing orthogonal protection strategies or leveraging the inherent differences in reactivity between the C2-Br and C4-Br bonds, chemists can selectively introduce a wide array of functional groups. For example, one bromine could be converted to an organoboron species via a Miyaura borylation, which could then undergo Suzuki coupling, leaving the second bromine available for a different transformation like a Sonogashira coupling or a Hartwig-Fuch cross-coupling. This would allow for the creation of highly complex and diverse molecular architectures from a single, common starting material.

Synthesizing a library of such derivatives would enable a systematic investigation of how different substituents at the 2- and 4-positions influence the properties of the molecule. This could involve studying:

Electronic Effects: How electron-donating or electron-withdrawing groups alter the reactivity of the sulfonamide nitrogen or the aromatic ring.

Steric Effects: How bulky substituents influence the conformation of the molecule and the accessibility of reactive sites.

Intramolecular Interactions: Designing derivatives where substituents can engage in non-covalent interactions with the sulfonamide group, potentially leading to novel catalysts or sensors.

Biological Activity: Screening the library of compounds against various biological targets to identify new pharmacophores, as the sulfonamide motif is a well-established privileged structure in medicinal chemistry. researchgate.netcitedrive.comresearchgate.net

This systematic approach to derivatization is crucial for discovering molecules with novel functions and for developing a deeper understanding of structure-property relationships.

Q & A

Q. Table 1: Synthetic Routes and Conditions

Starting MaterialReagentBaseSolventTemperatureYieldReference
2,4-dibromoanilineMethanesulfonyl chlorideNaHDMFRoom temp~80%

Advanced: How can reaction conditions be optimized to enhance the yield of this compound?

Methodological Answer:
Optimization strategies include:

  • Stoichiometry: A 1.2:1 molar ratio of methanesulfonyl chloride to amine reduces unreacted starting material ().
  • Catalysts: Lithium hydride (LiH) improves reaction efficiency by enhancing nucleophilicity of the amine ().
  • Solvent Choice: DMF increases solubility of intermediates, while dichloromethane (DCM) may reduce side reactions ().
  • Computational Tools: Density Functional Theory (DFT) predicts energy barriers for intermediate formation, guiding solvent/base selection ().

Q. Table 2: Optimization Parameters

ParameterOptimal ConditionEffect on YieldReference
BaseLiH+15%
SolventDMFEnhanced solubility
Stoichiometry1.2:1 (reagent:amine)Minimizes side products

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • TLC: Monitors reaction progress (hexanes:acetate, 80:20; Rf ~0.5) ().
  • ¹H/¹³C NMR: Assigns aromatic protons (δ 7.2–7.8 ppm) and sulfonamide groups (δ 3.1 ppm for CH3SO2) ().
  • HPLC: Uses a C18 column (MeOH:H2O, 70:30) to confirm purity (>95%).
  • Mass Spectrometry: ESI-MS ([M+H]+ m/z 327.92) validates molecular weight.

Q. Table 3: Analytical Techniques

TechniqueParametersPurposeReference
TLCHexanes:Acetate (80:20)Reaction monitoring
¹H NMRCDCl₃, 400 MHzStructural confirmation
HPLCC18, MeOH:H2O (70:30)Purity assessment

Advanced: How do computational models (e.g., DFT) aid in understanding the molecular properties of this compound?

Methodological Answer:
DFT calculations (B3LYP/6-31G* level) predict vibrational modes (e.g., S=O stretching at 1150 cm⁻¹) and NMR chemical shifts. demonstrated a strong correlation (R² = 0.98) between computed and experimental ¹³C shifts for aromatic carbons (δ 120–140 ppm). These models also reveal conformational stability, showing that the sulfonamide group adopts a planar geometry due to resonance effects.

Q. Table 4: Computational Insights

ParameterObservationApplicationReference
B3LYP/6-31G*Accurate vibrational frequenciesIR peak assignments
GIAO methodNMR shift correlationStructural validation

Basic: What are the typical chemical reactions involving this compound as a reactant?

Methodological Answer:

  • Nucleophilic Substitution: Bromine atoms at the 2- and 4-positions undergo Ullmann coupling with CuI catalysis ().
  • Sulfonamide Alkylation: Reacts with benzyl chlorides in the presence of K2CO3 to form N-alkylated derivatives ().
  • Oxidation: Hydrogen peroxide converts the sulfonamide to a sulfone under acidic conditions ().

Q. Table 5: Reaction Pathways

Reaction TypeReagents/ConditionsProductReference
Ullmann CouplingCuI, K2CO3, DMFBiaryl derivatives
Alkylation4-Bromobenzoyl chlorideN-Acylated sulfonamide

Advanced: What methodologies assess the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus ().
  • Enzyme Inhibition: COX-2 inhibition measured via IC50 values using fluorometric assays ().
  • Molecular Docking: AutoDock Vina predicts binding modes to hepatitis C virus NS5B polymerase (ΔG = -9.2 kcal/mol) ().

Q. Table 6: Biological Evaluation

Assay TypeTargetResultReference
MICS. aureus8 µg/mL
DockingHCV NS5BΔG = -9.2 kcal/mol

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?

Methodological Answer:

  • Electron-Withdrawing Groups: 4-Nitro substitution increases antifungal activity by enhancing membrane penetration ().
  • Halogen Effects: Fluorine at the 2-position reduces hepatotoxicity by blocking metabolic oxidation ().
  • QSAR Models: Comparative Molecular Field Analysis (CoMFA) correlates logP with COX-2 inhibition (R² = 0.89) ().

Q. Table 7: SAR Insights

ModificationBiological EffectMechanismReference
4-NO₂ substitution↑ Antifungal activityEnhanced lipophilicity
2-F substitution↓ ToxicityReduced CYP450 metabolism

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